Phenothiazine-10-acetic acid

Descripción general

Descripción

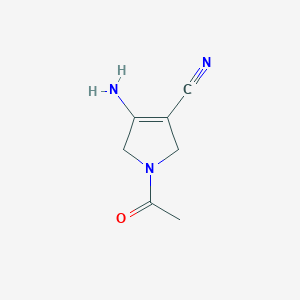

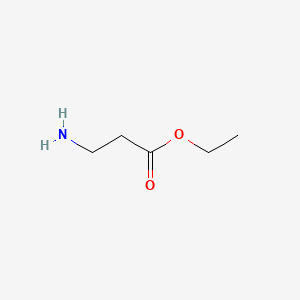

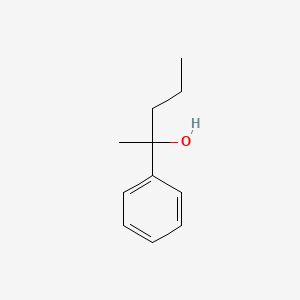

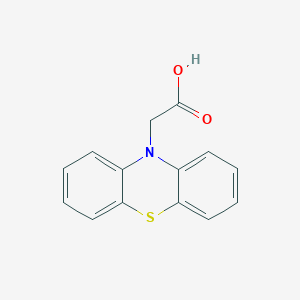

Phenothiazine-10-acetic acid is a chemical compound with the linear formula C14H11NO2S . It has a molecular weight of 257.31 . It is used as a versatile building block in the synthesis of complex compounds .

Synthesis Analysis

Phenothiazine derivatives are synthesized using a ring-fusion approach to extend the conjugation length of phenothiazines . This approach has led to the development of a series of novel extended phenothiazines .Molecular Structure Analysis

The molecular structure of Phenothiazine-10-acetic acid consists of a phenothiazine nucleus, which is a tricyclic thiazine compound constituted with nitrogen and sulfur heteroatom . The structure of Phenothiazine-10-acetic acid is characterized by its linear formula C14H11NO2S .Chemical Reactions Analysis

Phenothiazine derivatives exhibit intriguing photophysical and redox properties. They display reversible redox behavior and maintain a strong excited-state reduction potential . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Physical And Chemical Properties Analysis

Phenothiazine-10-acetic acid exhibits intriguing physical and chemical properties. For instance, extended phenothiazines exhibit continuous red shifts of light absorption with increasing numbers of fused rings . They also display reversible redox behavior and maintain a strong excited-state reduction potential .Aplicaciones Científicas De Investigación

Photocatalytic Oxidative Coupling of Amines

Phenothiazine derivatives have been shown to be effective photocatalysts, particularly in the oxidative coupling of amines to imines. This process is significant for synthesizing various organic compounds, and Phenothiazine-10-acetic acid can play a crucial role due to its photophysical and redox properties .

Optoelectronic Applications

The electron-rich nature of sulfur and nitrogen heteroatoms in Phenothiazine-10-acetic acid makes it a valuable donor unit in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . Its derivatives are used as hole transport materials for perovskite solar cells, leveraging their low oxidation potentials and good hole mobility .

Fluorescence and Phosphorescence

Phenothiazine-10-acetic acid derivatives can exhibit conventional fluorescence, thermally activated delayed fluorescence (TADF), and room-temperature phosphorescence (RTP). These properties are utilized in creating unique luminophores for various applications, including organic light-emitting diodes (OLEDs) .

Biological Activities

Phenothiazine derivatives, including Phenothiazine-10-acetic acid, have a broad spectrum of biological activities. They have been found to possess antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihistaminic properties. This makes them valuable in the development of new medicinal agents .

Enzyme Inhibition

These compounds have been identified as potent enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways. Phenothiazine-10-acetic acid could be modified to enhance its efficacy as an enzyme inhibitor .

Antimicrobial Agents

The structural flexibility of Phenothiazine-10-acetic acid allows for the synthesis of derivatives that can act as effective antimicrobial agents. This application is particularly relevant in the fight against drug-resistant strains of bacteria .

Anti-Tumor Activity

Research has indicated that Phenothiazine-10-acetic acid derivatives can exhibit anti-tumor activity. They can be used to develop new chemotherapy agents, potentially with fewer side effects and better targeting capabilities .

Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine-10-acetic acid-based fluorescent dyes have been used in dye-sensitized solar cells (DSSCs). These dyes can improve the efficiency of DSSCs by enhancing light absorption and charge transfer processes .

Propiedades

IUPAC Name |

2-phenothiazin-10-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJVFIOYSMVYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363888 | |

| Record name | Phenothiazine-10-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenothiazine-10-acetic acid | |

CAS RN |

25244-68-2 | |

| Record name | Phenothiazine-10-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.